molecular formula C19H14N2OS B5783002 1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone

1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone

Cat. No.: B5783002
M. Wt: 318.4 g/mol
InChI Key: RQRLMYDGWTVFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone is a compound that combines the structural features of carbazole and pyridine. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability . The incorporation of pyridine enhances the compound’s versatility, making it suitable for various applications in organic electronics and materials science.

Preparation Methods

The synthesis of 1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process.

Chemical Reactions Analysis

1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even remove it entirely.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Comparison with Similar Compounds

1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of carbazole, pyridine, and sulfanyl functionalities, which confer a unique set of properties suitable for diverse applications.

Properties

IUPAC Name

1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-19(13-23-18-11-5-6-12-20-18)21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRLMYDGWTVFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.